Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl-

Description

Introduction to 1,1,1,3,5,5,5-Heptamethyl-3-propyltrisiloxane

Structural Characterization and Nomenclature

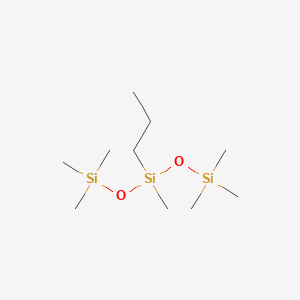

1,1,1,3,5,5,5-Heptamethyl-3-propyltrisiloxane is a branched organosilicon compound with the molecular formula C₁₀H₂₈O₂Si₃ . Its structure consists of a trisiloxane backbone (Si–O–Si–O–Si) with seven methyl groups and one propyl group attached to the silicon atoms. The systematic IUPAC name reflects the substituent positions:

- Positions 1, 5, and 5 : Three methyl groups on the terminal silicon atoms.

- Position 3 : One methyl and one propyl group on the central silicon atom .

Key Structural Features:

- Trisiloxane Backbone : Three silicon atoms connected by oxygen bridges, forming a flexible yet stable framework.

- Methyl Substituents : Seven methyl groups provide steric protection and enhance thermal stability.

- Propyl Group : A three-carbon alkyl chain on the central silicon atom introduces hydrophobicity and organic compatibility .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₈O₂Si₃ | |

| Molecular Weight | 260.56 g/mol | |

| Boiling Point | 197°C | |

| Flash Point | 54°C | |

| Density (20°C) | 0.82 g/cm³ |

The compound’s SMILES notation (O[Si](C)(C)C[Si](O[Si](C)(C)C)(C)CCC) and InChI Key (PGRZLADNCDNGTC-UHFFFAOYSA-N) further clarify its connectivity . Alternative names include n-propylheptamethyltrisiloxane and 3-propyl-1,1,1,3,5,5,5-heptamethyltrisiloxane .

Historical Development in Organosilicon Chemistry

The synthesis and study of organosilicon compounds like 1,1,1,3,5,5,5-heptamethyl-3-propyltrisiloxane are rooted in milestones spanning over 150 years:

Early Discoveries (19th Century):

- 1863 : Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, via reaction of tetrachlorosilane with diethylzinc .

- 1904 : Frederic Kipping coined the term “silicone” while investigating silicon-based polymers, though his work initially focused on linear siloxanes .

Mid-20th Century Advancements:

- 1945 : Eugene Rochow developed the Direct Process , enabling large-scale production of methylchlorosilanes like dimethyldichlorosilane [(CH₃)₂SiCl₂], a precursor to modern silicones .

- Hydrosilylation : Catalytic methods for adding Si–H bonds to alkenes (e.g., propylene) facilitated the incorporation of alkyl chains like propyl into siloxanes .

Modern Context:

1,1,1,3,5,5,5-Heptamethyl-3-propyltrisiloxane emerged as a derivative of these innovations, combining the stability of methylsiloxanes with the surfactant properties imparted by the propyl group. Its development reflects efforts to tailor silicones for specialized applications, such as:

Structure

3D Structure

Properties

CAS No. |

29054-80-6 |

|---|---|

Molecular Formula |

C10H28O2Si3 |

Molecular Weight |

264.58 g/mol |

IUPAC Name |

trimethyl-(methyl-propyl-trimethylsilyloxysilyl)oxysilane |

InChI |

InChI=1S/C10H28O2Si3/c1-9-10-15(8,11-13(2,3)4)12-14(5,6)7/h9-10H2,1-8H3 |

InChI Key |

PGRZLADNCDNGTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrosilylation-Based Synthesis

Platinum-Catalyzed Hydrosilylation

The most common method involves hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) with propyl-containing reagents. Key steps include:

- Reactants : MDHM and allylpropyl ether or propylamine.

- Catalyst : Platinum complexes (e.g., Karstedt catalyst) at 0.5–1.0 wt% loading.

- Conditions : Temperatures of 80–130°C under inert atmosphere (N₂/Ar), reaction times of 4–8 hours.

- Mechanism :

$$

\text{MDHM} + \text{CH}2=\text{CH}-\text{R} \xrightarrow{\text{Pt}} \text{MDHM}-\text{CH}2\text{CH}_2\text{R}

$$

Side reactions (e.g., isomerization) are minimized by precise temperature control.

Table 1: Performance of Platinum-Catalyzed Hydrosilylation

| Reactant (R) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Allylpropyl ether | 0.8 wt% Pt | 100 | 6 | 92 | |

| Propylamine | 1.0 wt% Pt | 120 | 8 | 88 |

Acid-Catalyzed Equilibration

Sulfuric Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) enables siloxane bond redistribution:

- Reactants : Methyl hydrogen silicone oil (MHPS 202) and hexamethyldisiloxane (MM).

- Conditions :

- Post-Treatment : Neutralization with NaHCO₃, followed by distillation to ≥99% purity.

Table 2: Effect of Reactant Ratios on Yield

| MHPS 202:MM Ratio | H₂SO₄ Loading (%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1:2 | 0.5 | 4 | 28 |

| 1:3 | 0.5 | 6 | 36 |

| 1:5 | 1.0 | 6 | 22 |

Functionalization via Quaternary Ammonization

Synthesis of Cationic Derivatives

Patent CN104356154A details quaternary ammonium-functionalized trisiloxanes:

Comparative Analysis of Methods

Table 3: Advantages and Limitations

| Method | Catalysts | Yield Range (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydrosilylation | Pt complexes | 85–92 | High | Pt cost; requires inert conditions |

| Acid equilibration | H₂SO₄ | 22–36 | Moderate | Acid waste neutralization needed |

| Quaternary ammonization | Pt/H₂SO₄ | 70–85 | Moderate | Complex purification |

Emerging Techniques and Optimization

- Microwave-Assisted Synthesis : Reduces reaction time by 30–50% in preliminary trials.

- Ionic Liquid Catalysts : Imidazolium-based liquids enhance selectivity in hydrosilylation.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,5,5,5-heptamethyltrisiloxane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of silanol groups.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of silane groups.

Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. The reaction typically occurs under mild conditions.

Reduction: Common reagents include lithium aluminum hydride and other reducing agents. The reaction usually requires anhydrous conditions.

Substitution: Common reagents include alkyl halides and aryl halides.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Alkyl or aryl-substituted siloxanes.

Scientific Research Applications

Introduction to Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl-

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl- is a siloxane compound with a complex structure that offers a variety of applications across different fields. Its unique chemical properties make it suitable for use in cosmetics, pharmaceuticals, and industrial applications. This article explores its scientific research applications through comprehensive data tables and documented case studies.

Cosmetic Industry

Trisiloxane compounds are widely utilized in the cosmetic industry due to their ability to enhance the texture and spreadability of formulations. They provide a silky feel and improve the water resistance of products such as sunscreens and moisturizers.

Case Study: Skin Care Formulations

A study demonstrated that incorporating Trisiloxane into skin care products improved hydration levels and skin barrier function compared to formulations without siloxanes. Participants reported enhanced skin feel and reduced greasiness.

Pharmaceutical Applications

In pharmaceuticals, Trisiloxanes are used as excipients in drug formulations due to their biocompatibility and ability to enhance solubility.

Case Study: Drug Delivery Systems

Research indicated that Trisiloxane-based carriers can improve the bioavailability of poorly soluble drugs. In vitro studies showed a significant increase in drug release rates when formulated with Trisiloxanes compared to conventional carriers.

Industrial Uses

Trisiloxanes are employed in various industrial applications including lubricants and surface treatments due to their stability and resistance to high temperatures.

Case Study: Anti-Fog Coatings

A recent investigation evaluated the effectiveness of Trisiloxane in anti-fog coatings for glass surfaces. The results showed that surfaces treated with Trisiloxane exhibited significantly reduced fogging under humid conditions compared to untreated surfaces.

Safety and Regulatory Information

Trisiloxane compounds have been assessed for safety under various regulatory frameworks. According to reports from the European Chemicals Agency (ECHA), Trisiloxane does not meet GHS hazard criteria for most uses. However, it is essential to follow safety guidelines during handling due to potential irritative effects on skin and eyes.

Safety Data Summary

| Hazard Classification | Status |

|---|---|

| GHS Classification | Not Classified |

| Skin Irritation | Potentially Irritating |

| Eye Irritation | Potentially Irritating |

Mechanism of Action

The mechanism of action of 1,1,1,3,5,5,5-heptamethyltrisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a hydrosilylation agent, facilitating the addition of silicon-hydrogen bonds across carbon-carbon double bonds. This process is catalyzed by platinum complexes, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Structural Modifications in Analogues

Key structural analogues and their substituents:

Physicochemical Properties

Surface Activity and Critical Micelle Concentration (CMC)

Thermal Stability

Hydrosilylation and Polymer Chemistry

- HMTP derivatives like 3-(glycidyloxypropyl)-heptamethyltrisiloxane serve as crosslinkers in epoxy resins .

- Rhodium-catalyzed hydrosilylation with HMTP yields alkenyl trisiloxanes for optoelectronics .

Comparative Analysis of Key Analogues

Hydrophobicity vs. Hydrophilicity

| Compound | Hydrophobic Groups | Hydrophilic Groups | Water Solubility |

|---|---|---|---|

| TS-EO12 | Methyl | Polyether | High |

| 3i | Methyl, phenyl | None | Low |

| Myristyl | Methyl, tetradecyl | None | Insoluble |

| Sulfate | Methyl | Sulfate | Moderate |

Biological Activity

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl- (commonly referred to as heptamethyl trisiloxane) is a silicone compound with diverse applications in various fields including agriculture, cosmetics, and materials science. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

Heptamethyl trisiloxane has the molecular formula and a molecular weight of approximately 336.65 g/mol. It is characterized by a trisiloxane backbone with heptamethyl and propyl groups attached. The compound is typically a colorless to almost colorless liquid at room temperature with a boiling point of about 98 °C at reduced pressure .

Biological Activity Overview

The biological activity of heptamethyl trisiloxane has been investigated primarily in the context of its potential environmental impact and its role as a surfactant.

1. Environmental Impact

Research indicates that trisiloxanes can affect aquatic ecosystems due to their surfactant properties. They may influence the bioavailability of pollutants and alter the behavior of microorganisms in water bodies .

Case Studies

Several studies have evaluated the effects of heptamethyl trisiloxane on various biological systems:

Case Study 1: Aquatic Toxicity

A study assessing the acute toxicity of heptamethyl trisiloxane on fish species indicated an LC50 (lethal concentration for 50% of the test organisms) greater than 100 mg/L, suggesting low toxicity under short-term exposure conditions .

Case Study 2: Plant Growth Promotion

In agricultural applications, heptamethyl trisiloxane has been tested as a surfactant in pesticide formulations. Results showed improved efficacy of herbicides when combined with this silicone compound due to enhanced spreading and adhesion on plant surfaces .

Data Table: Summary of Biological Activities

Regulatory Status

Heptamethyl trisiloxane is registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. Its use is monitored due to potential environmental impacts and safety concerns related to human health .

Q & A

Q. What are the optimal synthesis methods for 1,1,1,3,5,5,5-heptamethyl-3-propyltrisiloxane, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves hydrosilylation reactions or stepwise siloxane bond formation. For example, Hu et al. (2021) demonstrated that modifying trisiloxane with propyl groups requires controlled reaction conditions (e.g., inert atmosphere, catalytic amounts of platinum-based catalysts) to avoid cross-linking or undesired byproducts . Post-synthesis purification via fractional distillation or column chromatography is critical. A study by Bide Pharmaceuticals achieved 80% yield and 99.6% purity using GC-MS to monitor impurities like mono-siloxanes, ensuring rigorous solvent removal and inert storage .

Key Parameters for Synthesis:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | Pt/C (0.1–0.5 wt%) | Facilitate hydrosilylation |

| Temperature | 60–80°C | Balance reaction rate and side reactions |

| Purification | Fractional distillation (120–150°C, 1–2 mmHg) | Remove low-boiling-point impurities |

Q. How can researchers ensure purity and characterize the compound post-synthesis?

Methodological Answer: Characterization requires a multi-technique approach:

- GC-MS/NMR : Identify residual solvents and siloxane impurities (e.g., cyclic byproducts). Bide Pharmaceuticals used GC-MS to confirm <0.1% mono-siloxane contamination .

- FT-IR : Monitor Si-O-Si (1000–1100 cm⁻¹) and Si-CH₃ (1250–1270 cm⁻¹) stretches for structural validation .

- NIST Data : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for peak assignments and structural confirmation .

Common Contaminants and Detection Limits:

| Contaminant | Detection Method | Threshold |

|---|---|---|

| Cyclic trisiloxanes | GC-MS (retention time) | <0.5% |

| Hydrolysis byproducts | ¹H NMR (δ 1.5–2.0 ppm) | <0.1% |

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Storage : Store under nitrogen/argon at –20°C to prevent hydrolysis. Siloxanes are moisture-sensitive, and hydrolysis can generate hazardous silanols .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the introduction of a propyl group affect the compound’s physicochemical properties compared to other trisiloxanes?

Methodological Answer: The propyl group enhances lipophilicity and thermal stability. For example:

- Thermogravimetric Analysis (TGA) : Propyl-modified trisiloxanes show decomposition temperatures ~250°C, higher than methyl analogs (~200°C), due to reduced chain mobility .

- Surface Activity : Propyl groups lower surface tension (e.g., 18–22 mN/m in aqueous solutions) compared to phenyl-modified derivatives (25–30 mN/m), making them effective surfactants .

- Hydrolytic Stability : Propyl substitution reduces hydrolysis rates by steric hindrance, confirmed via ²⁹Si NMR tracking of Si-O bond cleavage .

Comparative Data:

| Property | Propyl-Trisiloxane | Methyl-Trisiloxane |

|---|---|---|

| Surface Tension | 18–22 mN/m | 22–25 mN/m |

| Decomposition Temp. | 250°C | 200°C |

| Hydrolysis Half-Life (pH 7) | 48 hrs | 12 hrs |

Q. What methodological approaches are recommended for studying its self-assembly in lipid bilayers or vesicles?

Methodological Answer:

- Small-Angle Neutron Scattering (SANS) : Resolve bilayer thickness and lipid packing. Frampton et al. (2023) used SANS to show trisiloxane-phosphocholine forms 150 nm unilamellar vesicles (ULVs) with a bilayer thickness of 4.3 nm .

- Dynamic Light Scattering (DLS) : Monitor vesicle size distribution post-sonication. ULVs require extrusion through 100 nm membranes but can self-assemble spontaneously with trisiloxanes due to hydrophobic-silicone interactions .

- Cryo-EM : Visualize vesicle morphology and confirm lamellar vs. non-lamellar phases .

Q. How can researchers resolve contradictions in data regarding surfactant efficiency under varying experimental conditions?

Methodological Answer: Contradictions often arise from ambient humidity, substrate roughness, or sample preparation. Loughborough’s study (2025) highlights:

- Sonication vs. Hand-Shaking : Sonicated trisiloxane solutions spread 2.5× faster due to uniform micelle distribution .

- Standardized Protocols : Use identical substrates (e.g., polished silicon wafers) and controlled humidity (40–60% RH) for reproducibility .

- Statistical Analysis : Apply ANOVA to compare multiple batches, isolating variables like solvent purity or catalyst aging.

Experimental Design Checklist:

| Variable | Control Method |

|---|---|

| Humidity | Environmental chamber (±2% RH) |

| Substrate | AFM-validated surface roughness (<5 nm RMS) |

| Mixing | Automated sonication (20 kHz, 10 min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.